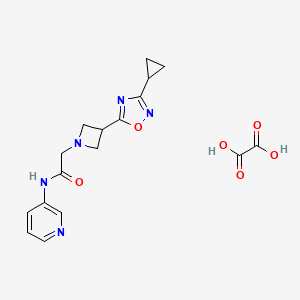
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H19N5O6 and its molecular weight is 389.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C15H17N5O3, and it features a complex structure that includes an oxadiazole ring, an azetidine moiety, and a pyridine group. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research on similar compounds indicates that derivatives of oxadiazoles exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound remains to be extensively studied; however, insights can be drawn from related compounds.
Antimicrobial Activity
Oxadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related oxadiazole compounds have been investigated in several studies. For example, certain derivatives demonstrated selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of 3-acetyl-1,3,4-oxadiazoline derivatives found that specific substitutions led to enhanced activity against resistant bacterial strains. The compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to standard antibiotics .
Case Study 2: Cytotoxicity Profile
In another investigation, the cytotoxicity of various oxadiazole derivatives was assessed using L929 mouse fibroblast cells. Compounds were evaluated at different concentrations over 24 and 48 hours. Notably, some derivatives increased cell viability at lower concentrations while exhibiting toxicity at higher doses .
Research Findings
Recent literature highlights the importance of lipophilicity in predicting the biological activity of compounds like this compound. Compounds with optimal lipophilicity are more likely to penetrate cell membranes effectively and exhibit desired pharmacological effects .
Data Tables
Propiedades
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2.C2H2O4/c21-13(17-12-2-1-5-16-6-12)9-20-7-11(8-20)15-18-14(19-22-15)10-3-4-10;3-1(4)2(5)6/h1-2,5-6,10-11H,3-4,7-9H2,(H,17,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQUKVNUPQMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













